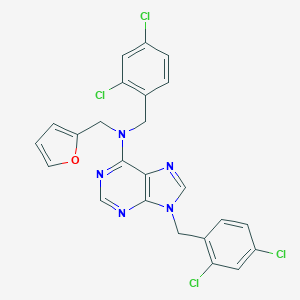![molecular formula C25H21ClN2O4 B295524 4-[5-Chloro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B295524.png)
4-[5-Chloro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-Chloro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPPB and has been found to have several interesting properties that make it a useful tool for researchers in various fields.
Wirkmechanismus
CPPB has been found to act as a selective antagonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in various physiological processes, including pain modulation and inflammation. By blocking the activity of this receptor, CPPB may have potential therapeutic effects in various disease states.
Biochemical and Physiological Effects
Studies have shown that CPPB can have a variety of biochemical and physiological effects, including reducing pain and inflammation, modulating immune cell activity, and affecting the expression of various genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
CPPB has several advantages for use in laboratory experiments, including its high potency and selectivity for the CB2 receptor, as well as its ability to be easily synthesized and purified. However, limitations of CPPB include its potential off-target effects and the need for further studies to fully elucidate its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on CPPB, including further studies on its mechanism of action, its potential therapeutic applications in various disease states, and the development of new analogs with improved properties. Additionally, CPPB may have potential applications in the development of new diagnostic tools for various diseases.
Synthesemethoden
CPPB can be synthesized using a variety of methods, including the reaction of 5-chloro-2-(3-phenoxypropoxy)benzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of a suitable catalyst. The resulting product can then be purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
CPPB has been used in a variety of scientific research applications, including studies on the role of the cannabinoid system in pain modulation, the effects of inflammation on the central nervous system, and the potential use of CPPB as a therapeutic agent for various diseases.
Eigenschaften
Molekularformel |
C25H21ClN2O4 |
|---|---|
Molekulargewicht |
448.9 g/mol |
IUPAC-Name |
(4E)-4-[[5-chloro-2-(3-phenoxypropoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H21ClN2O4/c26-19-12-13-23(32-15-7-14-31-21-10-5-2-6-11-21)18(16-19)17-22-24(29)27-28(25(22)30)20-8-3-1-4-9-20/h1-6,8-13,16-17H,7,14-15H2,(H,27,29)/b22-17+ |
InChI-Schlüssel |
BUYCAJNFWMFHDV-OQKWZONESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Cl)OCCCOC4=CC=CC=C4)/C(=O)N2 |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)OCCCOC4=CC=CC=C4)C(=O)N2 |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)OCCCOC4=CC=CC=C4)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)
![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)



![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295463.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(methylsulfanyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295465.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295466.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(methylsulfanyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295467.png)